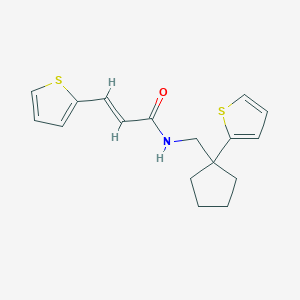

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

Description

The compound “(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide” is a structurally complex acrylamide derivative featuring dual thiophene rings and a cyclopentylmethyl linker.

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUBEUQVNCMPCL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide typically involves the following steps:

Formation of the cyclopentyl intermediate: The initial step involves the synthesis of the cyclopentyl intermediate by reacting thiophene with cyclopentanone in the presence of a suitable catalyst.

Acrylamide formation: The cyclopentyl intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acrylamide derivatives:

Key Structural and Functional Insights

Thiophene vs. Furan Substitution

- The target compound’s dual thiophene rings contrast with DM490’s furan substitution. Thiophene’s larger aromatic system and sulfur atom enhance electron delocalization and hydrophobic interactions, critical for α7 nAChR binding . DM490’s furan, with lower electron density and smaller size, reduces receptor affinity, as evidenced by its antagonism of DM497 .

Cyclopentylmethyl Linker vs. Simple Alkyl Chains

- The cyclopentylmethyl group in the target compound introduces conformational rigidity compared to DM497’s flexible p-tolyl group. This rigidity may reduce off-target interactions but could limit binding to shallow receptor pockets.

Halogenation Effects

- Halogenated analogs (e.g., ’s 4-chlorophenyl derivative) show enhanced antibacterial activity due to increased lipophilicity and membrane penetration. The absence of halogens in the target compound suggests prioritization of CNS targets (e.g., nAChRs) over antimicrobial applications .

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step routes due to the cyclopentylmethyl-thiophene scaffold, contrasting with simpler acrylamide derivatives like DM497 (one-step condensation) .

Spectroscopic Characterization

- Compared to compound 14f (HRMS: [M+H]⁺ 349.1902; 13C NMR δC 27.7–193.9), the target compound would require detailed 2D NMR (e.g., HSQC, HMBC) to confirm stereochemistry and cyclopentyl-thiophene connectivity .

Biological Activity

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and implications in various fields such as cancer therapy and enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that typically include the formation of thiophene derivatives and acrylamide linkages. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

1. Anticancer Activity

Research has indicated that compounds with acrylamide structures often exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase. This mechanism is crucial in cancer treatment as it can induce apoptosis in cancer cells.

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| SMART-H | <10 | Tubulin polymerization inhibition |

| SMART-F | <10 | Cell cycle arrest |

| (E)-3-thiophenyl-acrylamide | TBD | TBD |

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Acrylamides are known to form covalent bonds with enzyme active sites, leading to irreversible inhibition. For example, studies have shown that certain acrylamide derivatives can inhibit kinases such as BMX and BTK with high selectivity.

| Enzyme Target | IC50 (nM) | Selectivity |

|---|---|---|

| BMX | <50 | High |

| BTK | <100 | Moderate |

3. Antioxidant Activity

Preliminary studies suggest that related thiophene compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells. The antioxidant activity is often measured using DPPH or ABTS assays.

Case Studies

Several case studies highlight the biological relevance of thiophene-containing compounds:

- In Vivo Studies : A study involving a thiophene-based compound demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses.

- Mechanistic Studies : Research on related acrylamide structures revealed that they could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.